2-(4-Isopropylcyclohexyl)ethanol
Overview
Description
2-(4-Isopropylcyclohexyl)ethanol is an organic compound with the molecular formula C11H22O. It is a clear, colorless to pale yellow liquid with a light, floral scent. This compound is used in various industries, including the fragrance industry, due to its stability and pleasant aroma .
Preparation Methods
2-(4-Isopropylcyclohexyl)ethanol can be synthesized through a two-step process starting from cumene. The first step involves the Friedel-Crafts acylation of cumene using acetic anhydride or acetyl chloride in the presence of catalysts such as anhydrous aluminum chloride or iron(III) chloride. The resulting product, cuminone (4-isopropylacetophenone), is then hydrogenated using ruthenium-supported catalysts to yield this compound .
Chemical Reactions Analysis
2-(4-Isopropylcyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other alcohols.
Scientific Research Applications
2-(4-Isopropylcyclohexyl)ethanol is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its stability and pleasant aroma make it useful in the study of olfactory receptors and scent-related research.
Medicine: It is explored for its potential therapeutic properties and as a solvent in pharmaceutical formulations.
Industry: Widely used in the fragrance industry due to its stability and floral scent.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylcyclohexyl)ethanol involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral aroma .
Comparison with Similar Compounds
2-(4-Isopropylcyclohexyl)ethanol can be compared with other similar compounds such as:
1-(4-Isopropylphenyl)ethanol: This compound has a similar structure but differs in the position of the isopropyl group.
4-Isopropylacetophenone: The precursor in the synthesis of this compound, it has a ketone functional group instead of a hydroxyl group.
2-(4-propan-2-ylcyclohexyl)ethanol: Another isomer with a similar structure but different spatial arrangement of atoms.
Properties
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYJFVOMWMPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190002 | |
Record name | 2-(4-Isopropylcyclohexyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-46-2 | |
Record name | 4-(1-Methylethyl)cyclohexaneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Isopropylcyclohexyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Isopropylcyclohexyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-isopropylcyclohexyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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